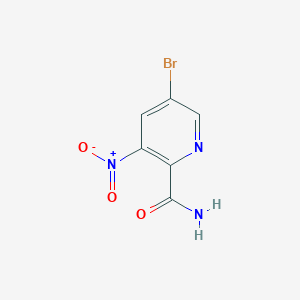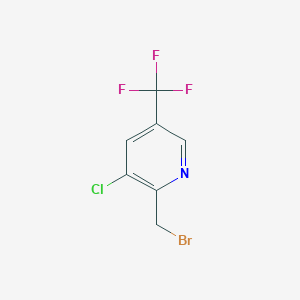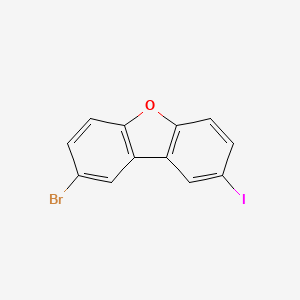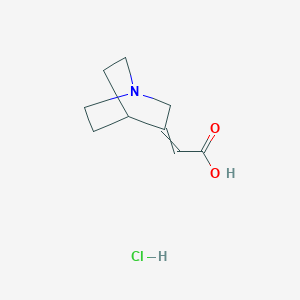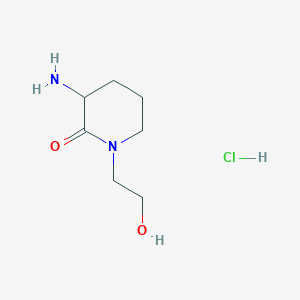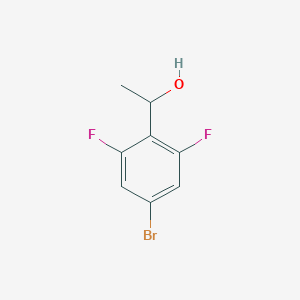
4-(4-Bromo-2-fluorophenoxy)oxane
Descripción general
Descripción
“4-(4-Bromo-2-fluorophenoxy)oxane” is a chemical compound with the molecular formula C11H12BrFO2 and a molecular weight of 275.11 g/mol . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0℃ for 14 hours . The reaction mixture is then heated to reflux for 2 hours, cooled to 0°C, and diisopropylazodicarboxylate is added and heated to reflux for 12 hours . The reaction mixture is concentrated and the crude product is purified by column chromatography with ethyl acetate: pet.ether to afford the title compound as a colorless liquid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” have been described in the Synthesis Analysis section above .Aplicaciones Científicas De Investigación
Radiopharmaceutical Precursors
4-(4-Bromo-2-fluorophenoxy)oxane derivatives like 4-[18F]fluorophenol serve as valuable intermediates for constructing complex molecules with a 4-[18F]fluorophenoxy moiety. These intermediates are crucial in the no-carrier-added radiosynthesis, a technique significant in the field of radiopharmaceuticals for positron emission tomography (PET) imaging. Utilizing precursors like bis(4-benzyloxyphenyl)iodonium salts enhances the labeling efficiency and yield of these compounds, showcasing their importance in medicinal chemistry and imaging diagnostics (Helfer et al., 2013) (Ross et al., 2011).
Organic Synthesis and Molecular Reconfiguration
The compound also finds application in organic synthesis and molecular reconfiguration, as illustrated by studies on 1,3,2-dioxaphosphepanes. These studies involve kinetic and spectroscopic analyses to understand the rearrangement of molecules, showcasing the role of such compounds in understanding and manipulating organic reaction mechanisms (Crich et al., 2002).
Material Science and Electronics
In the field of material science, derivatives of this compound are used in modifying the electronic properties of polythiophenes, a class of polymers significant in the electronics industry, particularly in the development of organic semiconductors and photovoltaic devices. For example, 3-Fluoro-4-hexylthiophene, a compound derived from a similar synthesis route, has been studied for its potential in tuning the electronic characteristics of conjugated polythiophenes (Gohier et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-bromo-2-fluorophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRRFQOLUFCRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

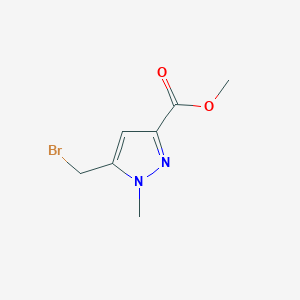

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)


